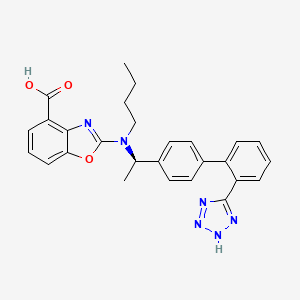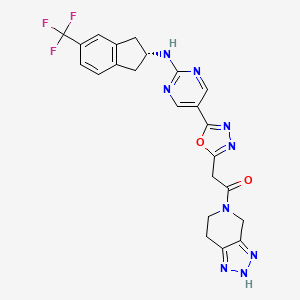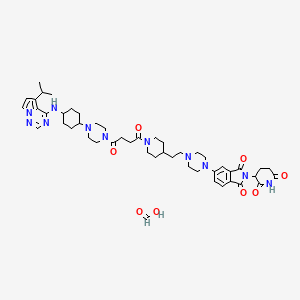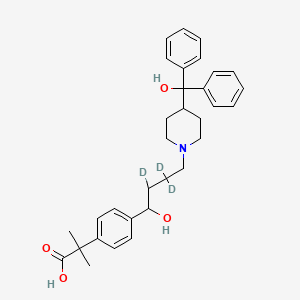
Fexofenadine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fexofenadine-d3 is a deuterated form of fexofenadine, an antihistamine pharmaceutical drug used to treat allergy symptoms such as hay fever and urticaria. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fexofenadine-d3 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This intermediate undergoes N-alkylation to form 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate, which is then hydrolyzed to yield fexofenadine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent selection, and reaction time, are carefully controlled to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fexofenadine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reducing carbonyl groups.
Substitution: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate .
Applications De Recherche Scientifique
Fexofenadine-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Pharmacodynamics: Research on the effects of this compound on various biological targets and pathways.
Drug Development: Used as a reference compound in the development of new antihistamines and related drugs.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying fexofenadine in various matrices.
Mécanisme D'action
Fexofenadine-d3 exerts its effects by selectively antagonizing the H1 histamine receptor. This prevents histamine from binding to the receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fexofenadine: The non-deuterated form of fexofenadine-d3.
Terfenadine: The parent compound from which fexofenadine is derived.
Cetirizine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and pharmacodynamic studies. This labeling allows for more accurate tracking and analysis compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C32H39NO4 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D |
Clé InChI |
RWTNPBWLLIMQHL-BAVZAHHNSA-N |
SMILES isomérique |
[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
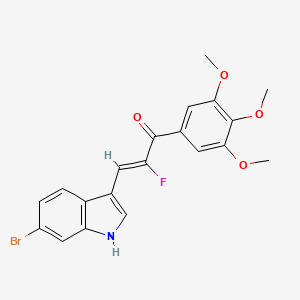
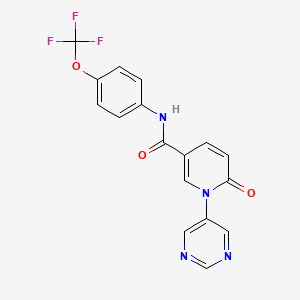

![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)


![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
